4-(4-Fluorophenyl)piperidine hydrochloride
CAS No.: 6716-98-9
Cat. No.: VC2278797
Molecular Formula: C11H15ClFN
Molecular Weight: 215.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6716-98-9 |
---|---|
Molecular Formula | C11H15ClFN |
Molecular Weight | 215.69 g/mol |
IUPAC Name | 4-(4-fluorophenyl)piperidine;hydrochloride |
Standard InChI | InChI=1S/C11H14FN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H |
Standard InChI Key | ILPIXXSCUKTFGB-UHFFFAOYSA-N |
SMILES | C1CNCCC1C2=CC=C(C=C2)F.Cl |
Canonical SMILES | C1CNCCC1C2=CC=C(C=C2)F.Cl |
Introduction
Chemical Structure and Identification
4-(4-Fluorophenyl)piperidine hydrochloride consists of a piperidine ring with a 4-fluorophenyl substituent, presented as a hydrochloride salt. This structural configuration contributes to its distinct chemical and physical properties. The compound is recognized by various systematic naming conventions and identification systems within chemical databases.
Nomenclature and Identifiers
The compound is formally identified through various chemical nomenclature systems. Its IUPAC name is 4-(4-fluorophenyl)piperidine hydrochloride . This systematic naming follows the International Union of Pure and Applied Chemistry guidelines for organic compounds. The compound is also known by several synonyms in chemical literature and databases, including 4-(4-Fluoro-phenyl)-piperidine hydrochloride .
For database identification and registration purposes, the compound is assigned specific numeric identifiers. The primary Chemical Abstracts Service (CAS) registry numbers associated with this compound are 6716-98-9 and 691875-81-7 . These unique identifiers enable precise tracking and identification of the compound in chemical literature and regulatory contexts.
Structural Representation
The molecular structure can be represented through various chemical notation systems:
InChI Notation: InChI=1S/C11H14FN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H
InChI Key: ILPIXXSCUKTFGB-UHFFFAOYSA-N
Canonical SMILES: C1CNCCC1C2=CC=C(C=C2)F.Cl
The structure features a six-membered piperidine ring with a nitrogen atom, connected to a phenyl ring with a fluorine atom at the para position. The compound exists as a hydrochloride salt, with the chloride ion balancing the positive charge on the protonated piperidine nitrogen.
Physicochemical Properties
4-(4-Fluorophenyl)piperidine hydrochloride possesses distinct physical and chemical properties that influence its behavior in various chemical environments. These properties are fundamental to understanding its handling requirements, reactivity, and potential applications.
Basic Physical Properties
The compound exhibits specific physical characteristics that define its state and behavior under standard conditions. Table 1 summarizes the key physical properties of 4-(4-Fluorophenyl)piperidine hydrochloride.
Table 1: Physical Properties of 4-(4-Fluorophenyl)piperidine Hydrochloride
The melting point range of 179.5-181.5 °C indicates the compound's high purity, as evidenced by the narrow melting range . The relatively high boiling point (294.9 °C) suggests significant intermolecular forces, likely due to the ionic nature of the hydrochloride salt .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume